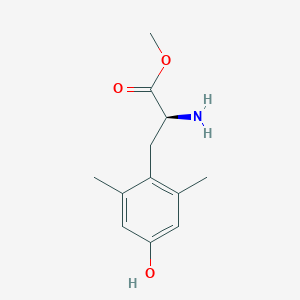

L-Tyrosine, 2,6-dimethyl-, methyl ester

Description

BenchChem offers high-quality L-Tyrosine, 2,6-dimethyl-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosine, 2,6-dimethyl-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO3/c1-7-4-9(14)5-8(2)10(7)6-11(13)12(15)16-3/h4-5,11,14H,6,13H2,1-3H3/t11-/m0/s1 |

InChI Key |

LSDITFBEJIMPKY-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)OC)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)OC)N)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2,6-dimethyl-L-tyrosine Methyl Ester: Structure, Synthesis, and Application in Opioid Receptor Modulation

Abstract: This technical guide provides an in-depth examination of 2,6-dimethyl-L-tyrosine methyl ester, a pivotal non-natural amino acid derivative in modern medicinal chemistry. We will dissect its unique chemical structure, which confers significant advantages in drug design, particularly its steric effects on molecular interactions and metabolic stability. This document details an efficient, contemporary synthesis protocol, moving beyond classical methods to a more streamlined, microwave-assisted approach. The core of this guide focuses on the compound's critical role in the development of sophisticated opioid receptor ligands, explaining the mechanistic basis for its ability to enhance receptor affinity, bioactivity, and selectivity. This guide is intended for researchers, chemists, and pharmacologists in the field of drug development seeking to leverage advanced building blocks for creating next-generation therapeutics.

Chemical Structure and Physicochemical Properties

2,6-dimethyl-L-tyrosine (Dmt) is a synthetic derivative of the natural amino acid L-tyrosine. The defining feature of Dmt is the presence of two methyl groups on the aromatic ring at the 2 and 6 positions, ortho to the hydroxyl group.[] This substitution creates significant steric hindrance around the phenolic hydroxyl group, a modification that profoundly influences its pharmacological properties. The methyl ester form, 2,6-dimethyl-L-tyrosine methyl ester, is a common synthetic intermediate and can also serve as a prodrug to improve bioavailability.

The structural modification from the parent L-tyrosine to Dmt and its methyl ester is a deliberate design choice in medicinal chemistry. The methyl groups alter the compound's hydrophobicity and steric profile, which in turn dictates how peptides incorporating this residue interact with their biological targets.[]

Caption: Relationship between L-Tyrosine and its synthetic derivatives.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate | (Derived from[2]) |

| Synonyms | Dmt-OMe; L-Tyr(2,6-DiCH3)-OMe | (Derived from[]) |

| Molecular Formula | C₁₂H₁₇NO₃ | (Calculated) |

| Molecular Weight | 223.27 g/mol | (Calculated) |

| Appearance | White Powder | [][3] |

| Melting Point (of Dmt) | 239-240 °C (decomposes) | [][4][5] |

| Boiling Point (of Dmt) | 412.8 °C at 760 mmHg (Predicted) | [][4] |

| Storage | 2-8 °C |[][3] |

Synthesis and Methodologies

The synthesis of 2,6-dimethyl-L-tyrosine and its derivatives was historically hampered by high costs and difficult, multi-step procedures.[6][7] However, recent advancements have led to more efficient and scalable methods. A notable breakthrough is the use of a microwave-assisted Negishi coupling, which provides a rapid and effective route for the key carbon-carbon bond formation.[6][7][8]

The causality behind this choice of methodology is rooted in efficiency and control. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, while the Negishi coupling is a powerful and reliable cross-coupling reaction for forming C-C bonds, particularly with sterically hindered substrates where other methods might fail. This approach maintains high chiral purity, which is essential for pharmacological applications.[9]

Caption: Workflow for the microwave-assisted synthesis of Dmt methyl ester.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from methodologies described in the literature.[7][10] It is a self-validating system where successful isolation of the iodo-intermediate in Step 1 is a prerequisite for proceeding to the coupling reaction.

Step 1: Synthesis of methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (Iodo-intermediate)

-

To a dry flask under an inert atmosphere (e.g., Argon), add triphenylphosphine (PPh₃, 1.0 eq) and imidazole (1.0 eq).

-

Add dry dichloromethane (DCM) via syringe and stir until all solids dissolve.

-

Add iodine (I₂, 1.2 eq) portion-wise. The solution will turn dark brown. Stir for 5 minutes.

-

Dissolve Boc-L-Serine-OMe (1.0 eq) in dry DCM and add it dropwise to the reaction mixture.

-

Stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

-

Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium thiosulfate (until the organic layer is colorless), and brine.

-

Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (e.g., 5:1 hexanes/ethyl acetate) to yield the product as a colorless oil that may solidify.

Step 2: Synthesis of methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate

-

To a dry 10 mL microwave vial equipped with a stir bar, add Zinc dust (2.3 eq) and place under an inert atmosphere.

-

Add dry N,N-Dimethylformamide (DMF) via syringe, followed by a catalytic amount of I₂. Stir vigorously until the color dissipates, indicating zinc activation.

-

Add the iodo-intermediate from Step 1 (1.0 eq) dissolved in DMF. Stir for 30 minutes at room temperature to form the organozinc reagent.

-

To this mixture, rapidly add the palladium catalyst Pd₂(dba)₃ (0.03 eq), the ligand SPhos (0.06 eq), and 3,5-dimethyl-4-iodophenol (1.0 eq).

-

Seal the vial and place it in a microwave reactor. Heat to 110 °C for 2 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through celite to remove zinc and catalyst residues.

-

Wash the filtrate with water and brine, dry with MgSO₄, and concentrate.

-

Purify by column chromatography (e.g., gradient of 4:1 to 2:1 hexanes/ethyl acetate) to yield the final protected product. The Boc-protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the title compound.

Applications in Drug Development & Pharmacology

The primary application of 2,6-dimethyl-L-tyrosine and its derivatives is in the design of opioid receptor ligands.[6][7][11] Its incorporation into a peptide sequence, particularly at the N-terminus in place of tyrosine, often leads to a dramatic enhancement of pharmacological properties.[12][13]

Causality of Enhanced Potency and Stability: The two ortho-methyl groups act as a "steric shield." This shield serves two primary functions:

-

Receptor Binding Conformation: It restricts the rotation of the side chain, locking it into a conformation that is often more favorable for binding to opioid receptors, particularly the mu-opioid receptor (MOR). This enhanced pre-organization for binding reduces the entropic penalty of the ligand-receptor interaction, resulting in higher affinity.[][12]

-

Metabolic Stability: The steric bulk protects the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. This increased resistance to enzymatic degradation prolongs the half-life of the drug in vivo, leading to enhanced and longer-lasting analgesic effects.[]

This structural motif has proven so effective that it is now considered a "privileged scaffold" in opioid research. It is a key component in highly potent MOR agonists and is also part of the Dmt-Tic pharmacophore, which is a potent delta-opioid receptor (DOR) antagonist.[7][14] A notable commercial application is its use as a building block for Eluxadoline, an approved medication for irritable bowel syndrome with diarrhea.[7]

Mechanism of Action: Modulation of Opioid Receptor Signaling

Opioid receptors (mu, delta, and kappa) are members of the G-protein coupled receptor (GPCR) superfamily. They are located primarily in the central and peripheral nervous systems and mediate the effects of both endogenous opioid peptides (like endorphins) and exogenous drugs (like morphine).

When an agonist containing the Dmt residue binds to a mu-opioid receptor, it stabilizes a receptor conformation that promotes the activation of inhibitory G-proteins (Gαi/o). This initiates a downstream signaling cascade:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with ion channels. They promote the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. They also inhibit N-type voltage-gated calcium channels, reducing calcium influx.

The cumulative effect—neuronal hyperpolarization and reduced neurotransmitter release—leads to a powerful analgesic (pain-relieving) effect. The enhanced affinity and stability provided by the Dmt residue mean that a lower concentration of the drug is required to achieve this effect, and the effect lasts longer.

Caption: Mu-opioid receptor signaling cascade initiated by a Dmt-agonist.

Conclusion

2,6-dimethyl-L-tyrosine methyl ester represents a significant achievement in rational drug design. Its unique, sterically-hindered structure provides a powerful tool for enhancing the affinity, selectivity, and metabolic stability of peptide-based therapeutics, particularly in the challenging field of opioid research. The development of efficient synthetic routes has made this "privileged scaffold" more accessible to researchers, paving the way for the discovery of novel analgesics with improved therapeutic profiles. Understanding the chemical properties, synthesis, and mechanistic implications of this compound is essential for any scientist or drug development professional working to create the next generation of targeted and effective medicines.

References

-

Fujita Y, et al. (2005). Studies on the structure-activity relationship of 2',6'-dimethyl-l-tyrosine (Dmt) derivatives: bioactivity profile of H-Dmt-NH-CH(3). Bioorganic & Medicinal Chemistry Letters, 15(3):599-602. [Link]

-

Bender, A. M., et al. (2015). Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1199–1203. [Link]

-

Guerrini, R., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 28(22), 7578. [Link]

-

J&K Scientific. (2023). L-2,6-Dimethyltyrosine | 123715-02-6. [Link]

-

ResearchGate. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF. [Link]

- Google Patents. (2014). Method for preparing (S)

-

Supporting Information for Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives. (2015). [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 124247, 2',6'-Dimethyltyrosine. [Link]

-

Bender, A. M., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. [Link]

-

Chem-Impex. L-2,6-Dimethyltyrosine. [Link]

-

Balboni, G., et al. (2010). Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds. Bioorganic & Medicinal Chemistry, 18(16), 6024-30. [Link]

-

ResearchGate. (2010). Role of 2 ',6 '-dimethyl-L-tyrosine (Dmt) in some opioid lead compounds. [Link]

Sources

- 2. 2',6'-Dimethyltyrosine | C11H15NO3 | CID 124247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,6-Dimethyl-L-tyrosine | 123715-02-6 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN104193638A - Method for preparing (S)-2',6'-dimethyl tyrosine and derivative of (S)-2',6'-dimethyl tyrosine, and derivative - Google Patents [patents.google.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. jk-sci.com [jk-sci.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Properties, Solubility, and Synthesis Applications of H-Dmt-OMe in Opioid Peptidomimetics

Executive Summary

H-Dmt-OMe (2,6-dimethyl-L-tyrosine methyl ester) and its N-alpha protected derivatives (such as Boc-Dmt-OMe) are highly specialized non-natural amino acid building blocks[1]. The substitution of standard L-tyrosine with 2,6-dimethyl-L-tyrosine (Dmt) in peptide sequences drastically enhances the functional bioactivity, receptor affinity, and in vivo analgesia of opioid peptides[2]. This in-depth guide details the physical properties, solubility parameters, and self-validating experimental protocols for utilizing H-Dmt-OMe in the synthesis of the critical Dmt-Tic pharmacophore[3].

Physicochemical Properties & Solubility Data

The addition of two methyl groups at the ortho positions (2,6) of the tyrosine phenolic ring restricts the rotameric conformational space of the amino acid side chain[4]. Furthermore, the methyl esterification of the C-terminus (OMe) eliminates the zwitterionic nature of the free amino acid, significantly altering its solubility profile and making it highly suitable for organic-phase peptide synthesis[5].

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Dmt Derivatives

| Property | Boc-Dmt-OMe | H-Dmt-OMe (Free Base / TFA salt) |

| CAS Number | 137650-15-8[6] | 928195-92-0 (Free Base)[5] |

| Molecular Formula | C17H25NO5[6] | C12H17NO3 |

| Molecular Weight | 323.4 g/mol [6] | 223.27 g/mol |

| Appearance | White to off-white powder | White crystalline solid |

| Solubility (Organic) | Highly soluble in DMF, DCM, EtOAc | Soluble in MeOH, DMF, DMSO[7] |

| Solubility (Aqueous) | Insoluble | Slightly soluble (pH dependent) |

| Melting Point | ~142–144 °C[7] | ~152–154 °C (as TFA salt)[7] |

Causality of Solubility: The bulky tert-butyloxycarbonyl (Boc) group and the methyl ester make Boc-Dmt-OMe highly lipophilic, necessitating the use of polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for stock solutions[7]. Upon TFA-mediated deprotection to yield H-Dmt-OMe, the resulting primary amine salt becomes more polar but retains significant hydrophobic character due to the 2,6-dimethylphenyl moiety.

Mechanistic Role in Opioid Receptor Binding

The Dmt residue is the cornerstone of the Dmt-Tic (2,6-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore[8]. When Dmt replaces Tyrosine in opioid sequences (such as endomorphin or deltorphin analogs), the steric bulk of the 2,6-dimethyl groups forces the phenolic hydroxyl into an optimal orientation for hydrogen bonding with the mu (MOR) and delta (DOR) opioid receptors[4]. This conformational restriction prevents rapid enzymatic degradation and converts weak ligands into potent MOR agonists or DOR antagonists[3].

Dmt-Tic opioid receptor binding and downstream G-protein signal transduction pathway.

Experimental Methodologies

Protocol A: Solubilization and Deprotection of Boc-Dmt-OMe

To utilize H-Dmt-OMe in liquid-phase peptide synthesis, the Boc protecting group must be efficiently removed to expose the N-alpha amine[7].

Materials: Boc-Dmt-OMe, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether (Et2O).

Step-by-Step Procedure:

-

Solubilization: Dissolve 1.0 mmol of Boc-Dmt-OMe in 5 mL of anhydrous DCM in a round-bottom flask. Causality: DCM provides an excellent non-reactive solvation environment for the highly lipophilic Boc-protected ester, ensuring homogeneous acidolysis.

-

Acidolytic Cleavage: Add 5 mL of neat TFA to the solution at 0 °C to prevent side reactions[7]. Stir the mixture for 30 minutes while allowing it to warm to room temperature.

-

Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) system. The complete disappearance of the high-Rf Boc-Dmt-OMe spot confirms 100% deprotection.

-

Precipitation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Add cold anhydrous Et2O (15 mL) to precipitate the 2TFA·H-Dmt-OMe salt[7].

-

Isolation: Centrifuge or filter the precipitate, washing twice with cold Et2O to remove residual TFA. Dry under a vacuum to yield a white crystalline solid[7].

Protocol B: Coupling of H-Dmt-OMe to form the Dmt-Tic Scaffold

The steric hindrance of the 2,6-dimethyl groups requires highly efficient coupling reagents to form the peptide bond without racemization[7].

Materials: H-Dmt-OMe (TFA salt), Boc-Tic-OH, N-Methylmorpholine (NMM), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSC/EDC), 1-Hydroxybenzotriazole (HOBt), DMF.

Step-by-Step Procedure:

-

Neutralization: Dissolve 1.0 mmol of 2TFA·H-Dmt-OMe and 1.0 mmol of Boc-Tic-OH in 10 mL of anhydrous DMF at 0 °C. Add 2.0 mmol of NMM to neutralize the TFA salt[7]. Causality: Neutralizing the amine is critical; nucleophilic attack and subsequent coupling cannot occur if the N-terminus remains protonated.

-

Activation: Add 1.1 mmol of HOBt and 1.1 mmol of WSC to the mixture[7]. Causality: HOBt forms an active ester intermediate that suppresses racemization of the chiral center, while WSC drives the dehydration reaction.

-

Coupling: Stir the reaction for 3 hours at 0 °C, then for 24 hours at room temperature[7].

-

Workup & Validation: Evaporate the DMF. Dissolve the residue in EtOAc and wash sequentially with 5% NaHCO3 (to remove unreacted acid and HOBt) and brine[7]. Dry the organic layer over Na2SO4, evaporate, and crystallize from Et2O/Petroleum ether. Validate purity via analytical RP-HPLC (C18 column, linear gradient of 0–100% Acetonitrile/0.1% TFA)[8].

Step-by-step chemical synthesis workflow from Boc-Dmt-OMe to the Dmt-Tic pharmacophore.

Conclusion

The physical properties of H-Dmt-OMe—specifically its high lipophilicity and steric bulk—dictate the necessity for specialized handling, polar aprotic solvents, and potent coupling reagents during peptide synthesis. By adhering to the validated protocols outlined above, researchers can efficiently incorporate this critical unnatural amino acid into novel opioid peptidomimetics, driving the development of highly selective MOR agonists and DOR antagonists.

References

-

Title: N-Boc-Dmt-OMe | CAS#:137650-15-8 Source: Chemsrc URL: [Link]

-

Title: Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds Source: PubMed (NIH) URL: [Link]

-

Title: Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore Source: MDPI / PMC (NIH) URL: [Link]

-

Title: Evaluation of the Dmt−Tic Pharmacophore: Conversion of a Potent δ-Opioid Receptor Antagonist into a Potent δ Agonist and Ligands with Mixed Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

- 1. N-Boc-Dmt-OMe | CAS#:137650-15-8 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 928195-92-0 CAS Manufactory [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of 2,6-Dimethyltyrosine (Dmt) in Opioid Peptide Analogues: A Technical Guide to Enhancing Potency, Selectivity, and Therapeutic Potential

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The modification of endogenous peptides with unnatural amino acids is a cornerstone of modern medicinal chemistry, aimed at overcoming inherent limitations such as poor metabolic stability and suboptimal receptor affinity.[1] Within the field of opioid research, 2,6-dimethyl-L-tyrosine (Dmt) has emerged as a uniquely powerful surrogate for the N-terminal tyrosine residue found in nearly all opioid peptides.[2] Its incorporation has led to the development of analogues with profoundly enhanced potency, altered receptor selectivity, and novel pharmacological profiles. This technical guide provides an in-depth analysis of the role of Dmt in opioid peptide design. We will explore the physicochemical basis for its effects, its impact on receptor interaction and signal transduction, and its translation to in vivo efficacy, with a focus on seminal analogues such as [Dmt¹]DALDA and the Dmt-Tic pharmacophore. This document serves as a resource for researchers and drug developers, offering not only mechanistic insights but also actionable protocols for the synthesis and evaluation of Dmt-containing opioid peptides.

Part 1: The Rationale for Unnatural Amino Acids in Opioid Design

Endogenous opioid peptides, such as enkephalins and endorphins, are critical neuromodulators but are poor therapeutic candidates due to rapid degradation by peptidases and low bioavailability. The foundational strategy in opioid drug design has been to modify these native structures to create more drug-like molecules. The N-terminal tyrosine residue is a universally conserved feature, often termed the "message" sequence, as its phenolic hydroxyl group and protonated amine are critical for binding and activation of opioid receptors.[3]

The introduction of 2,6-dimethyl-L-tyrosine (Dmt) is a strategic modification that directly addresses the liabilities of the native tyrosine. By adding two methyl groups to the aromatic ring, Dmt imposes significant steric constraints and alters the electronic environment of the pharmacophore. This seemingly minor alteration has dramatic consequences, often leading to multifold increases in receptor affinity and analgesic potency.[4][5]

Part 2: Core Physicochemical and Conformational Effects of Dmt

The profound pharmacological effects of Dmt substitution stem from its unique structural properties, which distinguish it from the native L-Tyrosine.

Steric and Electronic Properties: The two methyl groups at the 2' and 6' positions of the phenol ring flank the critical hydroxyl group. This steric hindrance serves a dual purpose: it protects the peptide from enzymatic degradation and, more importantly, it restricts the rotational freedom (the χ1 and χ2 torsion angles) of the amino acid side chain.[6] This "conformational locking" can pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding, reducing the entropic penalty upon interaction with the receptor.

Hydrophobicity: The addition of the methyl groups increases the hydrophobicity of the tyrosine side chain. This enhanced lipophilicity can facilitate stronger interactions with hydrophobic pockets within the opioid receptor binding site. Computational studies on analogues like [Dmt¹]DALDA suggest these methyl groups form additional lipophilic contacts with key residues such as Y148 and Y326 in the mu-opioid receptor (MOR), contributing to its high affinity.[7]

Caption: Structural differences between Tyrosine and Dmt and resulting impacts.

Part 3: Pharmacological Impact of Dmt Incorporation

The substitution of Tyr with Dmt can drastically alter the pharmacological profile of a peptide, influencing its affinity, selectivity, and efficacy.

Enhancing Mu-Opioid Receptor (MOR) Affinity and Potency

In many opioid peptide scaffolds, including enkephalins, dermorphins, and endomorphins, replacing Tyr¹ with Dmt¹ leads to a remarkable increase in MOR binding affinity and functional potency.[8][9]

Case Study: [Dmt¹]DALDA A prime example is the dermorphin analogue DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂). The substitution of Tyr¹ with Dmt¹ to create [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) results in a significant enhancement of its pharmacological properties.[7] In vitro binding assays show that [Dmt¹]DALDA has a 27-fold higher affinity for the human MOR compared to DALDA.[7] This translates to a staggering 292-fold increase in agonist potency in [³⁵S]GTPγS functional assays.[7] In vivo, [Dmt¹]DALDA is profoundly more potent than morphine, exhibiting approximately 5000-fold greater potency upon spinal administration and over 200-fold greater potency when given systemically.[10]

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | In Vivo Potency (vs. Morphine) |

| DALDA | Human MOR | 1.69 | 4124 | - |

| [Dmt¹]DALDA | Human MOR | 0.143 | 17 | ~5000x (spinal) |

| Morphine | MOR | ~1-5 | ~50-100 | 1x |

| Data compiled from references[7][11]. Ki and EC₅₀ values can vary based on assay conditions. |

Modulating Receptor Selectivity: The Dmt-Tic Pharmacophore

While Dmt often enhances MOR affinity, its combination with other unnatural amino acids can create ligands with high selectivity for other opioid receptors. The landmark discovery of the Dmt-Tic pharmacophore, where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, produced an extraordinary family of potent and selective delta-opioid receptor (DOR) antagonists.[12]

This Dmt-Tic scaffold acts as a "molecular switch." The dipeptide H-Dmt-Tic-OH itself is a potent DOR antagonist.[13] However, subtle modifications to the C-terminus can convert this antagonist activity into potent agonism. For example, adding specific residues can transform the molecule into a potent DOR agonist or a mixed-profile ligand with high MOR agonism and DOR antagonism.[14] This highlights the crucial role of Dmt in creating a high-affinity anchor that can be fine-tuned to achieve a desired pharmacological profile.[12]

Caption: Agonist vs. Antagonist action at an opioid receptor.

Part 4: In Vivo Consequences and Therapeutic Implications

The incorporation of Dmt provides tangible benefits that translate from the bench to in vivo models.

-

Enhanced Antinociception: As demonstrated with [Dmt¹]DALDA, Dmt-containing peptides are often extremely potent analgesics in animal models of pain.[10][15]

-

Improved Enzymatic Stability: The steric bulk of the dimethyl groups provides significant protection against enzymatic cleavage, prolonging the half-life of the peptide in biological systems. Dmt¹-substituted cyclic analogues have shown high stability when incubated with rat brain homogenates.[9]

-

Novel Therapeutic Profiles: [Dmt¹]DALDA has shown superior efficacy compared to morphine in models of neuropathic pain.[15] This may be due to additional mechanisms, such as the inhibition of norepinephrine reuptake, a property not strongly associated with morphine.[15][16] Furthermore, some studies suggest that highly selective MOR agonists like [Dmt¹]DALDA may produce less tolerance than morphine, a critical consideration for chronic pain management.[16]

Part 5: Technical Protocols for the Medicinal Chemist

The successful application of Dmt in opioid design requires robust synthetic and analytical methodologies.

Synthesis of Dmt-Containing Peptides

The synthesis of Dmt itself can be challenging and costly.[4] However, once obtained as an Fmoc-protected building block (Fmoc-Dmt-OH), it can be readily incorporated into peptides using standard automated or manual Solid-Phase Peptide Synthesis (SPPS).

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. Dmt and opioid peptides: a potent alliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Further Studies on Lead Compounds Containing the Opioid Pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Structural and Pharmacological Divergence: A Comparative Analysis of L-Tyrosine and 2,6-Dimethyl-L-Tyrosine in Peptide Therapeutics

Executive Summary

In the landscape of peptide drug development, the endogenous amino acid L-tyrosine (Tyr) serves as a critical pharmacophore for numerous neuropeptides, most notably endogenous opioids like enkephalins and dynorphins. However, the inherent conformational flexibility and proteolytic susceptibility of natural L-tyrosine severely limit the clinical translation of these peptides. The introduction of the unnatural amino acid 2,6-dimethyl-L-tyrosine (Dmt) represents a paradigm shift in peptidomimetic design. By incorporating two methyl groups at the ortho positions of the phenol ring, Dmt fundamentally alters the steric, lipophilic, and conformational landscape of the peptide, driving exponential increases in receptor affinity, functional bioactivity, and metabolic stability.

This technical guide dissects the mechanistic divergence between L-tyrosine and 2,6-dimethyl-L-tyrosine, providing drug development professionals with field-proven insights and self-validating experimental workflows for integrating Dmt into novel therapeutics.

Structural Dynamics and Conformational Pre-Organization

The fundamental difference between Tyr and Dmt lies in the steric bulk introduced by the ortho-dimethylation of the aromatic ring. Natural L-tyrosine freely rotates around its

Conversely, the methyl groups in Dmt create significant steric hindrance against the peptide backbone. This physical constraint restricts the rotation of the aromatic ring, effectively "locking" the

Caption: Logical pathway illustrating the structural and pharmacological enhancements driven by 2',6'-dimethylation.

Pharmacodynamic Impact: Receptor Affinity and Selectivity

The structural rigidity of Dmt translates directly to profound pharmacodynamic enhancements, particularly at the

This dual mechanism—entropic pre-organization and enhanced hydrophobic anchoring—results in exponential increases in binding affinity. As demonstrated in classic structure-activity relationship (SAR) studies of Leu-Enkephalin (Enk), replacing Tyr

Quantitative Pharmacological Comparison

| Pharmacological Parameter | Leu-Enkephalin (Tyr | [L-Dmt | Mechanistic Causality |

| Baseline (1.0x) | +356-fold | Optimized hydrophobic contacts with Met | |

| Baseline (1.0x) | +46-fold | Pre-organized bioactive rotameric state | |

| MVD Assay Potency | Baseline (1.0x) | +131-fold | Enhanced receptor activation and signal transduction |

| Aminopeptidase-M Stability | Baseline (1.0x) | +4-fold | Steric shielding of the N-terminal scissile bond |

Data summarized from Sasaki et al., 1999, demonstrating the pleiotropic benefits of Dmt substitution.

Pharmacokinetic Enhancements: Metabolic Stability

Endogenous peptides containing N-terminal L-tyrosine are rapidly degraded in plasma by aminopeptidases, resulting in half-lives often measured in minutes. The incorporation of Dmt provides a robust pharmacokinetic shield. The bulky 2' and 6' methyl groups physically block the active site of aminopeptidase-M from accessing the scissile peptide bond between position 1 and 2. Furthermore, the increased overall lipophilicity of Dmt enhances the peptide's ability to cross the blood-brain barrier (BBB), a critical requirement for centrally acting analgesics 4.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents or conditions are mandated when working with sterically hindered unnatural amino acids like Dmt.

Caption: Step-by-step solid-phase peptide synthesis (SPPS) workflow for incorporating Fmoc-Dmt-OH.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dmt-Peptides

Causality Focus: Overcoming steric hindrance during coupling.

-

Resin Preparation : Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes. Rationale: Ensures full expansion of the polymer matrix for uniform reagent access.

-

Fmoc Deprotection : Treat resin with 20% piperidine in DMF (2 x 10 min). Validate deprotection via a positive (blue) Kaiser Ninhydrin test.

-

Dmt Coupling (Critical Step) :

-

Reagents : 3.0 equivalents of Fmoc-Dmt-OH, 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA.

-

Causality : Because Dmt is highly sterically hindered, standard coupling reagents (like HBTU or DIC) often lead to incomplete coupling and deletion sequences. HATU generates a highly reactive 7-aza-OBt ester that forces the coupling to completion.

-

Execution : React for 120 minutes (double the standard time). Perform a double-coupling step if the subsequent Kaiser test is not completely negative (yellow).

-

-

Cleavage : Cleave the peptide from the resin using TFA/TIS/H

O (95:2.5:2.5) for 2 hours. -

Validation : Precipitate in cold diethyl ether, lyophilize, and validate mass and purity (>95%) via LC-MS. Self-validation: The presence of the [M+H]+ peak matching the exact theoretical mass confirms successful Dmt incorporation without racemization.

Protocol 2: Competitive Radioligand Binding Assay

Causality Focus: Accurate determination of receptor affinity (

-

Membrane Preparation : Isolate rat brain synaptosomes and suspend in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation : Incubate 500

g of membrane protein with 1 nM[-

Self-Validation Control: Include a parallel assay using 10

M unlabeled naloxone to define non-specific binding (NSB). Specific binding is Total Binding minus NSB.

-

-

Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

-

Causality : Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour. Dmt-peptides are highly lipophilic and will bind non-specifically to untreated glass fibers, artificially skewing the IC

curve. PEI neutralizes the filter charge, preventing this artifact.

-

-

Quantification : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate

using the Cheng-Prusoff equation.

Protocol 3: In Vitro Aminopeptidase-M Stability Assay

Causality Focus: Quantifying proteolytic resistance.

-

Reaction Setup : Dissolve the Dmt-peptide and the native Tyr-peptide (control) in 50 mM sodium phosphate buffer (pH 7.4) to a final concentration of 100

M. -

Enzyme Addition : Add Aminopeptidase-M (10 mU/mL) and incubate at 37°C.

-

Kinetic Sampling : Extract 50

L aliquots at 0, 15, 30, 60, 120, and 240 minutes.-

Causality : Immediately quench each aliquot by adding 50

L of 1% trifluoroacetic acid (TFA). The sudden drop in pH instantly denatures the enzyme, freezing the degradation profile at that exact time point.

-

-

Validation : Analyze via RP-HPLC. Plot the area under the curve (AUC) of the intact peptide peak over time. Self-validation: Normalize all data to the 0-minute time point (100% intact) to ensure accurate half-life (

) calculation.

Conclusion

The substitution of L-tyrosine with 2,6-dimethyl-L-tyrosine is not merely a structural tweak; it is a fundamental re-engineering of the peptide's physicochemical properties. By leveraging steric hindrance to lock the pharmacophore into a bioactive rotamer and shielding the scissile bond from enzymatic degradation, Dmt transforms transient endogenous signals into potent, metabolically stable therapeutic leads.

References

- Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds.Bioorganic & Medicinal Chemistry.

- Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt]DALDA, and KGOP01, Binding to the Mu Opioid Receptor.

- Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1.Chemical and Pharmaceutical Bulletin / SciSpace.

- Discovery of a potent and efficacious peptide derivative for δ/μ opioid agonist/neurokinin 1 antagonist activity with a 2',6'-dimethyl-L-tyrosine: in vitro, in vivo, and NMR-based structural studies.Journal of Medicinal Chemistry / University of Arizona.

Sources

- 1. Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Discovery of a potent and efficacious peptide derivative for δ/μ opioid agonist/neurokinin 1 antagonist activity with a 2',6'-dimethyl-L-tyrosine: in vitro, in vivo, and NMR-based structural studies. | The Department of Pharmacology [pharmacology.arizona.edu]

Technical Monograph: 2,6-Dimethyltyrosine Methyl Ester (H-Dmt-OMe)

The following technical guide provides an in-depth analysis of 2,6-Dimethyl-L-tyrosine Methyl Ester (H-Dmt-OMe) , a critical non-proteinogenic amino acid intermediate in peptidomimetic drug discovery.

A Critical Scaffold in Peptidomimetic Therapeutics and Opioid Receptor Ligand Design

Executive Summary & Disambiguation

Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Leads.

In the context of pharmaceutical research, "Dmt methyl ester" most critically refers to the methyl ester derivative of 2,6-dimethyltyrosine (Dmt) . This non-natural amino acid is a conformational surrogate for Tyrosine (Tyr) and is pivotal in the development of highly potent opioid receptor antagonists and mitochondria-targeting peptides (e.g., Elamipretide/SS-31).

Disambiguation Alert:

-

Primary Subject (Pharmaceuticals): H-Dmt-OMe (2,6-Dimethyl-L-tyrosine methyl ester). Used in peptide synthesis to enhance lipophilicity and receptor binding.[1]

-

Secondary Subject (Industrial/Commodity): Dimethyl Terephthalate (DMT) .[2][3][4] CAS: 120-61-6. A commodity chemical used primarily in the production of polyethylene terephthalate (PET) polymers.[2][3][4][5] This guide focuses on the pharmaceutical intermediate.

Physicochemical Profile

Identity & Constants

| Property | Data |

| Chemical Name | Methyl (S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate |

| Common Abbreviation | H-Dmt-OMe |

| CAS Number (HCl Salt) | 928138-99-2 |

| CAS Number (Parent Acid) | 123715-02-6 (L-isomer) |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight (Free Base) | 223.27 g/mol |

| Molecular Weight (HCl Salt) | 259.73 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DMSO, DMF; Water (as HCl salt) |

| Purity Standard | ≥ 98% (HPLC) |

Structural Significance

The 2,6-dimethyl substitution on the phenolic ring of Tyrosine restricts the rotation of the aromatic side chain (

-

Increased Potency: Enhanced interaction with the hydrophobic pocket of GPCRs (specifically

and -

Metabolic Stability: The methyl groups sterically hinder enzymatic degradation by proteases.

Synthetic Methodology

The synthesis of H-Dmt-OMe is non-trivial due to the steric hindrance imposed by the ortho-methyl groups. Standard esterification protocols often require optimization.

Protocol: Thionyl Chloride Mediated Esterification

Note: This protocol converts 2,6-dimethyl-L-tyrosine (H-Dmt-OH) to its methyl ester hydrochloride.

-

Reagents: H-Dmt-OH (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), Anhydrous Methanol (MeOH).

-

Setup: Flame-dried round-bottom flask, inert atmosphere (

or Ar), ice bath ( -

Procedure:

-

Suspend H-Dmt-OH in anhydrous MeOH (0.5 M concentration).

-

Add SOCl₂ dropwise at

(Exothermic reaction; control rate to prevent boiling). -

Allow the mixture to warm to room temperature (RT) and reflux for 4–12 hours. Monitor via TLC (System: CHCl₃/MeOH/AcOH 90:10:1).

-

Workup: Concentrate in vacuo to remove solvent and excess SOCl₂.

-

Purification: Triturate the residue with cold diethyl ether (

) to precipitate the hydrochloride salt. Filter and dry under high vacuum.

-

-

Yield: Typically 90–95% as H-Dmt-OMe·HCl.

Synthesis Workflow Diagram

Figure 1: Synthetic route from commodity phenol precursors to the high-value H-Dmt-OMe intermediate.

Applications in Drug Development

A. Opioid Receptor Ligands (The Dmt-Tic Pharmacophore)

The substitution of Tyr¹ with Dmt¹ in opioid peptides (e.g., TIPP: H-Tyr-Tic-Phe-Phe-OH) creates super-potent

-

Mechanism: The 2,6-dimethyl groups force the aromatic ring into a specific orthogonal orientation relative to the peptide backbone, optimizing

-stacking interactions within the receptor binding pocket. -

Key Compound: Dmt-Tic-OH (and its esters).

B. Mitochondrial Targeting (Szeto-Schiller Peptides)

H-Dmt-OMe is a precursor for Elamipretide (SS-31) (Sequence: D-Arg-Dmt-Lys-Phe-NH₂).

-

Role: The Dmt residue is essential for the peptide's ability to penetrate the mitochondrial inner membrane and stabilize cardiolipin.

-

Therapeutic Area: Ischemia-reperfusion injury, heart failure, and mitochondrial myopathies.

Pharmacological Logic Diagram

Figure 2: Mechanistic impact of Dmt incorporation on pharmacodynamics and pharmacokinetics.

Analytical Characterization

To validate the identity of H-Dmt-OMe, the following analytical parameters must be met.

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 220 nm (Amide/Peptide bond) and 280 nm (Aromatic ring).

-

Retention Time: H-Dmt-OMe will elute significantly later than H-Tyr-OMe due to the hydrophobicity of the two methyl groups.

NMR Specification (¹H NMR, 400 MHz, DMSO-d₆)

- 6.40 (s, 2H): Aromatic protons (Positions 3 and 5). Note the singlet due to symmetry.

-

3.65 (s, 3H): Methyl ester protons (

- 2.20 (s, 6H): 2,6-Dimethyl group protons.

-

2.90–3.10 (m, 2H):

References

- Schiller, P. W., et al. (2000). "The TIPP opioid peptide family: Development of delta antagonists and delta agonists." Peptide Science, 55(6), 527-533.

- Szeto, H. H. (2006). "Mitochondria-targeted peptide antioxidants." AAPS Journal, 8(3), E521-E531.

Sources

Metabolic Stability of 2,6-Dimethyltyrosine (Dmt) Containing Peptides: A Technical Guide

Executive Summary

The incorporation of 2,6-dimethyltyrosine (Dmt) into peptide sequences represents a high-impact strategy in medicinal chemistry to overcome the inherent metabolic instability of native peptides. By introducing methyl groups at the ortho positions of the tyrosine phenol ring, Dmt creates a steric shield that drastically reduces enzymatic recognition by aminopeptidases and endopeptidases. This modification simultaneously enhances lipophilicity, often improving blood-brain barrier (BBB) permeability and receptor affinity (particularly for opioid and mitochondrial targets).

This guide details the mechanistic basis of Dmt-mediated stability, provides comparative data on Dmt-analogs versus native sequences, and outlines a validated LC-MS/MS workflow for assessing metabolic stability in preclinical development.

The Chemical Rationale: Steric Control of Proteolysis

Peptides containing natural L-tyrosine (Tyr) are rapid substrates for chymotrypsin-like enzymes and non-specific aminopeptidases. The degradation typically occurs via hydrolytic attack on the peptide bond adjacent to the tyrosine residue.

Structural Modification

Dmt differs from Tyr by the addition of two methyl groups at the 2 and 6 positions of the aromatic ring.[1] This modification induces two critical physicochemical changes:

-

Conformational Constraint: The methyl groups restrict the rotation of the aromatic side chain around the

bond (rotameric restriction), locking the residue into a bioactive conformation that often favors receptor binding (e.g., -

Steric Shielding: The bulk of the methyl groups physically blocks the active sites of proteolytic enzymes from accessing the scissile amide bond.

Visualization of the Shielding Mechanism

The following diagram illustrates how Dmt prevents enzymatic hydrolysis compared to native Tyrosine.

Figure 1: Mechanistic comparison of enzymatic access to Native Tyr vs. Dmt residues. The ortho-methyl groups of Dmt create a steric barrier that inhibits protease binding.

Comparative Stability Data: Case Studies

The impact of Dmt is best understood through direct comparison of analogs. The transition from the dermorphin analog DALDA to Dmt-DALDA (SS-02) provides the definitive case study.

Case Study: The DALDA Series

DALDA (Tyr-D-Arg-Phe-Lys-NH

Table 1: Comparative Stability and Potency Profiles

| Compound | Sequence | Plasma Half-Life ( | BBB Permeability | |

| Native Enkephalin | Tyr-Gly-Gly-Phe-Met | < 5 min | Poor | ~ 1-10 nM |

| DALDA | Tyr-D-Arg-Phe-Lys-NH | ~ 40-60 min | Moderate | 1.69 nM |

| Dmt-DALDA (SS-02) | Dmt -D-Arg-Phe-Lys-NH | > 8 hours | High | 0.14 nM |

| Elamipretide (SS-31) | D-Arg-Dmt -Lys-Phe-NH | Stable (> 5h) | High (Mitochondrial) | N/A (Cardiolipin Target) |

Data Sources: Szeto et al. (2003) [1], Schiller et al. (2000) [2], Zhao et al. (2003) [3].

Mechanism of SS-31 (Elamipretide) Stability

SS-31 utilizes Dmt in the second position, flanked by a D-Arginine at the N-terminus. This combination renders the peptide virtually immune to aminopeptidases (due to D-Arg) and endopeptidases (due to Dmt and D-amino acids). In human plasma stability assays, SS-31 remains intact for hours, a property critical for its function as a mitochondria-targeted antioxidant in kidney and cardiac disease models [4].

Experimental Protocol: Metabolic Stability Assessment

To validate the stability of a novel Dmt-containing peptide, a standardized in vitro assay using pooled plasma or liver microsomes is required.

Assay Workflow Visualization

Figure 2: Standardized workflow for determining metabolic half-life (

Detailed Methodology (Plasma Stability)

Reagents:

-

Pooled Human/Rat Plasma (heparinized).

-

Reference Standard (e.g., Propantheline or native Enkephalin for low-stability control).

-

Internal Standard (IS): Verapamil or isotopically labeled analog.

Protocol:

-

Pre-Incubation: Thaw plasma at 37°C. Aliquot 90 µL into a 96-well plate.

-

Dosing: Add 10 µL of Test Peptide stock (100 µM) to reach a final concentration of 10 µM .

-

Time Course: Incubate at 37°C with gentle shaking.

-

Sampling: At

minutes, remove aliquots. -

Quenching: Immediately transfer aliquot into tubes containing 3 volumes of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid and Internal Standard.

-

Extraction: Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to precipitate plasma proteins.

-

Analysis: Inject 5 µL of the supernatant into a UPLC-MS/MS system (e.g., C18 column, Gradient: 5-95% ACN in 0.1% Formic Acid).

Calculation:

Plot the natural log of the peak area ratio (Analyte/IS) versus time.

Strategic Considerations in Drug Design

While Dmt offers superior stability, researchers must weigh specific trade-offs during the lead optimization phase.

Synthesis Challenges

The same steric hindrance that protects Dmt from proteases also makes it difficult to couple during Solid Phase Peptide Synthesis (SPPS).

-

Coupling Reagents: Standard HATU/DIPEA may be insufficient. Use stronger coupling conditions (e.g., COMU or repeated couplings) when attaching residues to the N-terminus of a Dmt residue.

-

Racemization: Dmt is less prone to racemization than phenylglycine, but care should be taken during activation.

Selectivity Profiles

Dmt is highly lipophilic. While this aids BBB penetration, it can increase non-specific binding to plasma proteins (reducing free fraction,

Toxicity

Dmt is a non-canonical amino acid. Unlike native amino acids which are recycled, Dmt metabolites must be cleared. However, current data on peptides like Elamipretide indicates a high safety margin in humans, likely due to the low molar doses required for potent peptides [4].

References

-

Szeto, H. H., et al. (2003). In vivo pharmacokinetics of [Dmt1]DALDA in the sheep. Journal of Pharmacology and Experimental Therapeutics . Link

-

Schiller, P. W., et al. (2000). Synthesis and in vitro opioid activity of [Dmt1]DALDA analogues. European Journal of Medicinal Chemistry . Link

-

Zhao, K., et al. (2003). Transcellular transport of a highly polar 3+ net charge opioid tetrapeptide. Journal of Pharmacology and Experimental Therapeutics . Link

-

Kloner, R. A., et al. (2015). Reduction of Ischemia/Reperfusion Injury with Bendavia, a Mitochondria-Targeting Peptide. Journal of the American Heart Association . Link

-

Birk, A. V., et al. (2015). The mitochondrial-targeted compound SS-31 re-energizes ischemic mitochondria by interacting with cardiolipin. Journal of the American Society of Nephrology . Link

Sources

- 1. In Vitro Membrane Permeation Studies and in Vivo Antinociception of Glycosylated Dmt1-DALDA Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Variation of the net charge, lipophilicity and side chain flexibility in Dmt1-DALDA: effect on opioid activity and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of the Dmt Residue in Medicinal Chemistry: Engineering Next-Generation Opioid Peptidomimetics

Abstract The integration of the non-natural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) into opioid peptide sequences represents one of the most significant structural breakthroughs in modern medicinal chemistry. By replacing the highly conserved N-terminal tyrosine (Tyr) found in endogenous opioids, researchers have engineered peptidomimetics with unprecedented receptor affinity, enzymatic stability, and unique pharmacological profiles. This whitepaper explores the chemical rationale, historical evolution, and self-validating experimental workflows behind Dmt-containing pharmacophores, providing a comprehensive guide for drug development professionals.

The Tyrosine to Dmt Paradigm Shift: Structural Causality

Endogenous opioid peptides—such as enkephalins, dynorphins, and endorphins—rely heavily on their N-terminal Tyrosine (Tyr) residue to anchor into the binding pockets of the Mu (MOR), Delta (DOR), and Kappa (KOR) opioid receptors. The phenolic hydroxyl group of Tyr mimics the A-ring of the prototypical morphinan alkaloid, morphine. However, the therapeutic utility of natural opioid peptides is severely limited by their rapid degradation via endogenous aminopeptidases.

The substitution of Tyr with 2',6'-dimethyl-L-tyrosine (Dmt) fundamentally altered the landscape of peptide drug design (). As an application scientist, the causality behind this modification is clear and two-fold:

-

Steric Shielding: The addition of two methyl groups at the ortho positions of the aromatic ring creates significant steric bulk, effectively blocking the hydrolytic action of N-terminal aminopeptidases.

-

Conformational Restriction: The 2',6'-dimethyl groups restrict the rotameric freedom of the side chain (

and

The Dmt-Tic Pharmacophore: Mastering Delta-Opioid Receptor Modulation

The discovery of the Dmt-Tic pharmacophore (where Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a masterclass in structure-activity relationship (SAR) optimization. The parent sequence, Tyr-Tic, exhibited only weak interaction with the delta-opioid receptor. However, the simple substitution of Tyr for Dmt yielded H-Dmt-Tic-OH, a ligand with extraordinary DOR affinity (K

Overcoming Synthetic Liabilities

A persistent challenge with peptides containing an imino acid (like Tic or Pro) at position 2 is their propensity to undergo spontaneous cyclization during synthesis and storage, forming inactive diketopiperazines (DKPs) . The secondary amine of Tic nucleophilically attacks the N-terminal carbonyl.

The Solution: N-alkylation. By synthesizing N,N-Me2-Dmt-Tic-OH, researchers sterically hindered the N-terminus, completely preventing DKP formation while simultaneously enhancing DOR antagonism and selectivity.

The Antagonist-to-Agonist Switch

To convert this potent antagonist into a DOR agonist, medicinal chemists introduced a spatial extension. By adding a C-terminal spacer and a third aromatic nucleus (e.g., 1H-benzimidazole-2-yl, Bid), the molecule bridges distinct receptor microdomains. The distance between the Dmt-Tic core and this third aromatic ring dictates the functional switch from antagonism to agonism ().

Figure 1: Logical evolution of the Dmt-Tic pharmacophore and structural modifications.

[Dmt¹]DALDA: Breaking the Blood-Brain Barrier

While Dmt-Tic dominated DOR targeting, the incorporation of Dmt into the DALDA sequence (Tyr-D-Arg-Phe-Lys-NH2) revolutionized Mu-Opioid Receptor (MOR) agonism.

[Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2) is a highly polar, polycationic peptide with a 3+ net charge at physiological pH. According to traditional Lipinski rules, such a molecule should never cross the Blood-Brain Barrier (BBB). Yet, [Dmt¹]DALDA produces antinociceptive effects >3000 times more potent than morphine upon intrathecal administration, and exhibits profound systemic (subcutaneous) efficacy ().

The Mechanistic Causality: The polycationic nature of the D-Arg and Lys residues interacts with the negatively charged glycocalyx of brain capillary endothelial cells. This electrostatic interaction triggers absorptive-mediated endocytosis , allowing the intact peptide to traverse the BBB. The Dmt residue ensures that once inside the central nervous system, the peptide binds the MOR with sub-nanomolar affinity and resists enzymatic degradation.

Quantitative Pharmacological Profiling

The table below synthesizes the dramatic impact of the Dmt substitution across key opioid peptidomimetics, highlighting the shift in binding affinities (K

| Compound Sequence | MOR K | DOR K | KOR K | Primary Functional Profile |

| H-Tyr-Tic-OH | > 10,000 | 240.0 | > 10,000 | Weak DOR Ligand |

| H-Dmt-Tic-OH | 3,300.0 | 0.022 | > 10,000 | Potent DOR Antagonist |

| N,N-Me₂-Dmt-Tic-OH | 2,400.0 | 0.12 | > 10,000 | Stable DOR Antagonist |

| DALDA (Tyr¹) | 1.69 | > 10,000 | > 10,000 | Selective MOR Agonist |

| [Dmt¹]DALDA | 0.15 | 24.0 | 1.12 | Ultra-Potent MOR Agonist |

(Data aggregated from and )

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and validation of Dmt-peptides must follow rigorous, self-validating protocols. Standard coupling conditions often fail for Dmt due to severe steric hindrance.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of [Dmt¹]DALDA

-

Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes to ensure optimal functional group accessibility.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Validation: Monitor dibenzofulvene-piperidine adduct release via UV absorbance at 301 nm.

-

Standard Coupling (Lys, Phe, D-Arg): Use 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, and 8 eq. DIPEA for 45 minutes.

-

Dmt Coupling (Critical Step): Standard HBTU activation is insufficient for Fmoc-Dmt-OH due to the 2',6'-dimethyl bulk.

-

Optimized Causality: Switch to the highly reactive HATU (3.9 eq.) combined with HOAt (4 eq.) to stabilize the active ester. Perform a double-coupling cycle (2 x 90 mins) at elevated temperature (50°C via microwave assistance) to drive acylation to >99% completion.

-

-

Cleavage & Global Deprotection: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

-

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC (C18 column, gradient 5-60% Acetonitrile in 0.1% TFA). Validation: Confirm mass via ESI-LC-MS (Expected [M+H]⁺ for [Dmt¹]DALDA = 612.3).

Figure 2: Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow optimized for Dmt-peptides.

Protocol B: Functional Validation via [³⁵S]GTPγS Binding Assay

Receptor binding (K

-

Membrane Preparation: Isolate CHO cell membranes stably expressing human MOR or DOR.

-

Incubation: Incubate 10 µg of membrane protein with the Dmt-peptide (varying concentrations, 10⁻¹² to 10⁻⁵ M), 0.1 nM [³⁵S]GTPγS, and 10 µM GDP in assay buffer for 60 min at 30°C.

-

Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Quantify bound radioactivity via liquid scintillation counting.

-

Data Interpretation: Agonists (like [Dmt¹]DALDA) will stimulate [³⁵S]GTPγS incorporation above basal levels (yielding an EC₅₀ and E

). Antagonists (like Dmt-Tic) will bind with high affinity but fail to increase signal above baseline.

Mechanistic Insights: Opioid Receptor Signaling

The ultimate goal of incorporating Dmt is to fine-tune the downstream signaling cascades of G-Protein Coupled Receptors (GPCRs). Modern medicinal chemistry focuses heavily on biased agonism —designing ligands that preferentially activate the G

Figure 3: Opioid receptor signaling pathway highlighting the divergence in biased agonism.

Conclusion

The transition from Tyrosine to 2',6'-dimethyltyrosine (Dmt) is a hallmark of rational drug design. By understanding the causality between structural steric bulk, conformational restriction, and receptor microdomain interactions, medicinal chemists have successfully transformed rapidly degrading endogenous peptides into ultra-potent, BBB-permeable therapeutics. As the field moves toward biased agonism and polypharmacology, the Dmt residue remains an indispensable building block in the peptide chemist's arsenal.

References

-

Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity. Journal of Medicinal Chemistry (1998).[Link]

-

Evaluation of the Dmt-Tic pharmacophore: conversion of a potent delta-opioid receptor antagonist into a potent delta agonist and ligands with mixed properties. Journal of Medicinal Chemistry (2002).[Link]

-

Variation of the net charge, lipophilicity and side chain flexibility in Dmt1-DALDA: effect on opioid activity and biodistribution. Bioorganic & Medicinal Chemistry (2011).[Link]

-

Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules / PMC (2022).[Link]

-

Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. MDPI Molecules (2020).[Link]

-

Potent δ-Opioid Receptor Agonists Containing the Dmt−Tic Pharmacophore. Journal of Medicinal Chemistry (2002).[Link]

The 2,6-Dimethyl-L-Tyrosine Methyl Ester (Dmt-OMe) Whitepaper: Sourcing, Purity Validation, and Peptidomimetic Integration

Introduction & Pharmacological Causality

In the advanced development of synthetic opioid ligands and peptidomimetics, the substitution of standard amino acids with sterically constrained unnatural derivatives is a primary strategy for enhancing bioactivity. 2,6-dimethyl-L-tyrosine (Dmt) has emerged as a cornerstone in this domain. When incorporated into the N-terminus of opioid peptides (such as endomorphin-2 or morphiceptin analogs), Dmt drastically alters the peptide's pharmacological profile [1].

The causality behind this enhancement lies in molecular geometry. The addition of two methyl groups at the ortho positions (2 and 6) of the tyrosine aromatic ring creates severe steric hindrance. This hindrance restricts the rotation of the phenolic side chain, locking the molecule into a highly specific bioactive conformation that perfectly aligns with the binding pocket of the Mu-Opioid Receptor (MOR). Furthermore, utilizing the methyl ester (OMe) variant of Dmt serves a dual purpose: it acts as a crucial protecting group during complex synthetic elongation and significantly increases the lipophilicity of the final molecule, thereby facilitating superior Blood-Brain Barrier (BBB) penetration compared to its free-acid counterpart[2].

Supplier Landscape & Sourcing Strategies

Sourcing high-purity Dmt-OMe and its protected derivatives (e.g., Boc-Dmt-OMe, Fmoc-Dmt-OMe) is notoriously difficult. The synthesis of the 2,6-dimethylated aromatic ring requires advanced organometallic techniques, such as microwave-assisted Negishi coupling or palladium-catalyzed directed C–H functionalization [3]. Because these processes are prone to incomplete methylation, commercial batches often contain mono-methylated impurities that can ruin downstream peptide synthesis.

When selecting a supplier, researchers must demand a Certificate of Analysis (CoA) that guarantees >98% purity by HPLC and an enantiomeric excess (ee) of >99% to prevent the formation of diastereomeric peptide mixtures.

Table 1: Physicochemical Properties & Sourcing Data

| Compound | CAS Number | Molecular Weight | Typical Purity | Key Suppliers |

| L-Dmt-OMe HCl | 928138-99-2 | 259.73 g/mol | >95.0% | Klamar Reagent |

| Boc-Dmt-OMe | 137650-15-8 | 323.38 g/mol | >98.0% | Chemsrc Aggregators |

| Fmoc-Dmt-OMe | 503186-53-6 | 445.51 g/mol | >98.0% | Fluorochem |

| Dmt (Free Acid) | 123715-02-6 | 209.24 g/mol | >98.0% | MCE, BOC Sciences |

Self-Validating Analytical Workflows

To ensure scientific integrity, researchers must not rely solely on supplier CoAs. The following self-validating analytical workflow is designed to detect the most common synthesis artifact: mono-methylated tyrosine.

Fig 1: Step-by-step analytical workflow for validating Dmt-OMe purity.

Protocol 1: RP-HPLC and LC-MS Purity Validation

-

Sample Preparation: Dissolve 1 mg of the supplier-provided Dmt-OMe derivative in 1 mL of LC-MS grade Methanol. Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

-

Chromatographic Separation: Inject 10 µL onto a C18 column (4.6 x 150 mm, 5 µm). Run a linear gradient from 10% to 90% Acetonitrile (with 0.1% TFA) over 20 minutes at a flow rate of 1.0 mL/min. Causality: The highly lipophilic nature of the dimethylated ring requires a strong non-polar stationary phase for adequate retention and separation from unreacted precursors.

-

Dual-Wavelength Detection: Monitor UV absorbance at 220 nm (peptide/ester backbone) and 254 nm (aromatic ring).

-

Mass Confirmation: Route the eluent to an ESI-MS in positive mode. For Boc-Dmt-OMe, extract the chromatogram at m/z 324.38 [M+H]+. Scrutinize the baseline for a mass of m/z 310.38, which indicates a critical mono-methylated impurity.

Table 2: Analytical Validation Parameters & Causality

| Parameter | Specification | Causality / Rationale |

| HPLC Column | C18 (4.6 x 150 mm, 5 µm) | Optimal retention of lipophilic aromatic amino acids. |

| Mobile Phase | H₂O/MeCN with 0.1% TFA | TFA ensures protonation of the amine, sharpening peak shape. |

| UV Detection | 220 nm and 254 nm | 220 nm detects the ester backbone; 254 nm is specific to the aromatic ring. |

| MS Ionization | ESI (Positive Mode) | The basic amine group readily accepts a proton [M+H]+ in acidic media. |

Application Protocol: Solid-Phase Peptide Synthesis (SPPS)

The very steric hindrance that makes Dmt pharmacologically valuable also makes it notoriously difficult to couple during SPPS. Standard coupling reagents (like HBTU) often fail, leading to deletion sequences.

Protocol 2: Microwave-Assisted Coupling of Sterically Hindered Dmt

-

Resin Preparation: Swell the peptide-resin in DMF for 20 minutes.

-

Deprotection: Treat with 20% piperidine in DMF (2 x 5 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x).

-

Activation (Critical Step): Dissolve 3.0 equivalents of the Dmt building block and 3.0 eq of HATU in minimal DMF. Add 6.0 eq of DIPEA. Causality: HATU generates a highly reactive uronium active ester, which is absolutely necessary to overcome the activation energy barrier imposed by the ortho-methyl groups shielding the alpha-carbon.

-

Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes. Causality: Thermal energy increases molecular collision rates, forcing the sterically hindered Dmt into the reactive pocket of the growing peptide chain.

-

Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling. If positive (blue), repeat steps 3-4.

Mechanistic Pathway: Receptor Activation

Once successfully synthesized and purified, Dmt-modified peptides exhibit profound biological effects. The locked conformation of the Dmt residue inserts perfectly into the hydrophobic pocket of the Mu-Opioid Receptor, triggering a potent intracellular signaling cascade that results in profound analgesia without the rapid degradation typical of endogenous peptides [4].

Fig 2: MOR signaling pathway activated by Dmt-modified opioid peptidomimetics.

References

-

Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs. Bioorganic & Medicinal Chemistry, 2011.[Link]

-

Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 2015.[Link]

Technical Guide: Bioactivity & Engineering of Dmt-Containing Opioid Ligands

Executive Summary

This guide details the structural, pharmacological, and synthetic parameters of opioid ligands incorporating 2',6'-dimethyl-L-tyrosine (Dmt) .[1][2][3] The Dmt residue acts as a "super-tyrosine," leveraging steric hindrance and enhanced lipophilicity to drastically improve receptor affinity (

Structural Basis of Dmt Bioactivity

The N-terminal Tyrosine (Tyr¹) is critical for opioid receptor recognition. Replacing Tyr¹ with Dmt¹ introduces two methyl groups at the ortho positions of the aromatic ring. This modification drives bioactivity through three distinct mechanisms:

-

Conformational Restriction: The 2',6'-dimethyl substitution restricts rotation around the

torsion angle, locking the side chain into a bioactive conformation that favors receptor binding pockets. -

Enhanced Lipophilicity: The methyl groups increase the hydrophobicity of the pharmacophore, facilitating interaction with hydrophobic residues in the receptor binding cleft (e.g., Trp residues in the Mu-opioid receptor).

-

Enzymatic Resistance: The steric bulk protects the N-terminal peptide bond from aminopeptidase degradation, significantly extending plasma half-life.

Visualization: The Dmt Bioactivity Logic

Caption: Mechanistic impact of Dmt substitution on opioid ligand pharmacology.

Key Ligand Classes & Pharmacological Profiles[1][4][5][6][7]

The Dmt-Tic Pharmacophore (Delta Antagonists)

The dipeptide motif H-Dmt-Tic-OH (Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) represents one of the most potent Delta-opioid receptor (DOR) antagonists known.[4][5]

-

Mechanism: The rigid Tic residue combined with Dmt creates a specific spatial arrangement that blocks DOR activation while maintaining nanomolar binding affinity.

-

Modifications: N-methylation (e.g., N,N-Me₂-Dmt-Tic-OH) further enhances Delta antagonism and selectivity over Mu receptors.[4][5]

[Dmt¹]DALDA and SS-Peptides (Mu Agonists & Mitochondrial Targeting)

Replacing Tyr¹ in the dermorphin analogue DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂) with Dmt yields [Dmt¹]DALDA .

-

Mu-Opioid Receptor (MOR) Potency: [Dmt¹]DALDA exhibits ~300-fold higher potency in G-protein activation compared to DALDA.

-

Mitochondrial Targeting (SS-31): Related peptides like SS-31 (H-D-Arg-Dmt-Lys-Phe-NH₂) utilize the Dmt residue not just for receptor binding, but to scavenge reactive oxygen species (ROS) and target cardiolipin in the inner mitochondrial membrane.[6]

Comparative Bioactivity Data

The following table summarizes the shift in affinity (

| Ligand Scaffold | Native Sequence (Tyr) | Dmt Analogue | Receptor Target | Affinity Shift ( | Functional Outcome |

| DALDA | H-Tyr-D-Arg-Phe-Lys-NH₂ | [Dmt¹]DALDA | Mu (MOR) | 1.69 nM | Super-agonist |

| Tic-Dipeptide | H-Tyr-Tic-OH | H-Dmt-Tic-OH | Delta (DOR) | Moderate | Potent Antagonist |

| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH₂ | [Dmt¹]EM-2 | Mu (MOR) | 0.69 nM | Increased Affinity |

| SS-31 | (N/A - Synthetic) | H-D-Arg-Dmt-Lys-Phe-NH₂ | Mitochondria | N/A | ROS Scavenging |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Dmt Peptides

Challenge: Dmt is sterically hindered.[8] Standard coupling protocols often result in incomplete incorporation or deletion sequences. Solution: Use high-efficiency coupling reagents (HATU or Oxyma/DIC) and extended reaction times.

Protocol Workflow:

-

Resin Selection: Rink Amide MBHA resin (0.5–0.7 mmol/g) for C-terminal amides (e.g., DALDA); Wang resin for C-terminal acids (e.g., Dmt-Tic-OH).

-

Swelling: DCM for 30 min.

-

Deprotection: 20% Piperidine in DMF (2

10 min). -

Coupling Cycle (Iterative):

-

Standard AA: 3 eq Fmoc-AA, 3 eq HBTU, 6 eq DIEA in DMF (45 min).

-

Dmt Coupling (Critical):

-

Reagents: 2.5 eq Fmoc-Dmt, 2.5 eq HATU, 5 eq DIEA (or DIC/OxymaPure).

-

Time: Double couple (2

2 hours) or microwave-assisted (75°C, 10 min). -

Note: Monitor with Kaiser test.[11] If blue (incomplete), repeat coupling.

-

-

-

Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours.

-

Purification: RP-HPLC (C18 column), gradient 5–60% ACN in 0.1% TFA.

Visualization: Synthesis Workflow

Caption: Optimized SPPS workflow emphasizing the critical double-coupling step for the hindered Dmt residue.

Bioassay: GPI/MVD Functional Screening

To distinguish Mu vs. Delta activity, the Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) assays are the gold standard.

-

GPI Assay (Mu-selective):

-

Suspend ileum strip in Krebs-Henseleit buffer at 37°C.

-

Stimulate electrically (0.1 Hz, 0.5 ms).

-

Apply Dmt-ligand (cumulative dosing

to -

Measure inhibition of twitch response.

-

Validation: Antagonize with CTOP (Mu-selective antagonist) to confirm mechanism.

-

-

MVD Assay (Delta-selective):

References

-

Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. National Institutes of Health (PMC). [Link]

-

Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor. MDPI Molecules. [Link]

-

Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity. Journal of Medicinal Chemistry. [Link]

-

Discovery of novel SS-31 (d-Arg-dimethylTyr-Lys-Phe-NH2) derivatives as potent agents to ameliorate inflammation. Redox Biology (PMC). [Link]

-

Dmt and opioid peptides: A potent alliance. Biopolymers (Peptide Science). [Link]

Sources

- 1. Studies on the structure-activity relationship of 2',6'-dimethyl-l-tyrosine (Dmt) derivatives: bioactivity profile of H-Dmt-NH-CH(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of the Dmt-Tic pharmacophore: conversion of a potent delta-opioid receptor antagonist into a potent delta agonist and ligands with mixed properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel SS-31 (d-Arg-dimethylTyr-Lys-Phe-NH2) derivatives as potent agents to ameliorate inflammation and increase mitochondrial ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Translation of Structure-Activity Relationships from Cyclic Mixed Efficacy Opioid Peptides to Linear Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

Conformational Constraints of 2,6-Dimethyltyrosine (Dmt) Derivatives: Topographical Control in Peptidomimetic Drug Design

Executive Summary

The transition from endogenous peptides to therapeutically viable peptidomimetics requires overcoming inherent limitations such as metabolic instability and poor receptor selectivity. A cornerstone strategy in modern medicinal chemistry is the introduction of conformational constraints to restrict the topographical freedom of pharmacophores.

The unnatural amino acid 2,6-dimethyltyrosine (Dmt) represents a paradigm shift in this domain. By substituting native tyrosine (Tyr) with Dmt, researchers introduce severe steric hindrance that restricts the

The Topographical Rationale: Restricting -Space

In aqueous solution, the side chains of natural amino acids like L-tyrosine exhibit considerable rotational flexibility, populating a wide ensemble of conformations. The

When a flexible peptide binds to a receptor, it incurs a massive entropic penalty as it "freezes" into its bioactive conformation. If the required bioactive conformation is not the lowest-energy state in solution, binding affinity suffers.

The Mechanistic Role of 2,6-Dimethylation

The introduction of methyl groups at the 2' and 6' positions of the phenolic ring creates a deliberate steric clash with the peptide backbone (specifically the

-

Rotational Locking: The bulky methyl groups prevent the free rotation of the aromatic ring around the C

-C -

Rotamer Population Shift: This steric bulk forces the

angle to adopt highly specific, restricted rotamers to minimize intramolecular strain[2]. -

Receptor Alignment: If the constrained topography aligns with the receptor's binding pocket, the entropic penalty of binding is virtually eliminated, leading to exponential increases in affinity and selectivity[3].

Caption: Logical flow of how 2,6-dimethylation restricts χ-space to enhance receptor binding.

Beyond opioid receptors, this topographical control has been successfully applied to synthetic sweeteners. Aspartame models incorporating Dmt in place of phenylalanine have been utilized to map the spatial requirements of the T1R2-T1R3 sweet taste receptor, proving that

Pharmacological Impact: The Opioid Receptor Paradigm

The N-terminal tyrosine is the primary pharmacophore responsible for the bioactivity of endogenous opioid peptides (e.g., enkephalins, dermorphins, and dynorphins)[5]. Replacing Tyr

Shifting Selectivity and Efficacy

-

Dmt-Tic Pharmacophore: The substitution of Tyr with Dmt in the Tyr-Tic (tetrahydroisoquinoline-3-carboxylic acid) sequence generated H-Dmt-Tic-OH, a highly potent